

Application Note & Protocols: Environmental Monitoring of Atmospheric Ruthenium-106

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Compound of Interest

Compound Name: Ruthenium-106

Cat. No.: B088614

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Introduction

Ruthenium-106 (^{106}Ru) is an artificial radionuclide produced as a fission product in the nuclear industry.[1][2] With a half-life of approximately 372 days, its presence in the atmosphere, though normally undetectable, can indicate a significant, undeclared nuclear event.[1][2] This was notably demonstrated in the fall of 2017, when a widespread plume of ^{106}Ru was detected across Europe, suggesting a considerable release.[3][4][5] ^{106}Ru is a pure beta-minus (β^-) emitter; however, its short-lived daughter product, Rhodium-106 (^{106}Rh , half-life of 30 seconds), decays via β^- emission followed by the release of characteristic gamma (γ) rays.[2][6] This property allows for the indirect detection and quantification of ^{106}Ru using gamma spectrometry.[2][6]

This document provides detailed protocols for the environmental monitoring of atmospheric ^{106}Ru , intended for researchers, environmental scientists, and public health professionals. The methodologies cover air sampling, sample analysis, and data interpretation.

Principle of Monitoring

The monitoring of atmospheric ^{106}Ru involves a multi-step process. First, airborne particulate matter is collected from a large volume of air using specialized samplers. The collected sample, typically on a filter, is then analyzed using radiometric techniques to identify and quantify the radioactivity. Due to the decay properties of ^{106}Ru , gamma spectrometry is the preferred method, targeting the gamma emissions from its progeny, ^{106}Rh .

Section 1: Air Sampling Techniques

The primary method for sampling atmospheric ^{106}Ru is the collection of aerosol particles, as gaseous forms like RuO_4 quickly convert to particulate RuO_2 in the atmosphere.[7]

Protocol 1.1: High-Volume Air Sampling (HVAS)

This protocol describes the collection of airborne particulate matter on a filter medium, which is the most common technique for monitoring atmospheric radionuclides.

Objective: To collect a sufficient quantity of airborne particulate matter from a known volume of air for subsequent radiometric analysis.

Materials:

- High-Volume Air Sampler (HVAS) with a flow rate capacity of 100-1000 m^3/h . [1][8]
- Glass fiber or cellulose ester filter paper suitable for the sampler.
- Protective gloves and forceps for filter handling.
- Labeled, sealed bags for filter transport and storage.
- Flow meter calibrator.

Procedure:

- Sampler Preparation:
 - Before deployment, calibrate the air sampler's flow rate according to the manufacturer's instructions to ensure accurate air volume measurement.
 - Record the initial flow rate and meteorological conditions (temperature, pressure).
 - Using clean forceps and gloves, carefully place a new filter into the sampler's holder, ensuring a tight seal to prevent air leaks.
- Sampling:

- Position the sampler approximately 1-1.5 meters above the ground in an unobstructed area to avoid interfering with airflow.[8]
- Start the sampler and record the start time and date.
- Operate the sampler for a predetermined period. Sampling duration can range from 24 hours to one week, depending on the expected concentration and desired temporal resolution.[2][3] For emergency response, shorter sampling times are preferable.
- Sample Retrieval:
 - Stop the sampler and record the end time, date, and final flow rate. Calculate the total volume of air sampled (Flow Rate × Duration).
 - Carefully remove the exposed filter using clean forceps, folding it with the exposed side inward.
 - Place the filter in a clearly labeled, sealed plastic bag for transport to the laboratory.
- Quality Control:
 - Handle a "field blank" filter in the same manner as the sample filters (placement in the sampler without air being drawn through it) to account for any background contamination during handling and transport.

Section 2: Sample Analysis Protocols

Once collected, the air filters are analyzed to determine the activity of ^{106}Ru . Gamma spectrometry is the most definitive and widely used method.

Protocol 2.1: Direct Gamma Spectrometry of Air Filters

Objective: To identify and quantify ^{106}Ru on air filters by detecting the gamma emissions of its daughter, ^{106}Rh .

Materials:

- High-Purity Germanium (HPGe) detector with appropriate shielding (e.g., lead castle) to reduce background radiation.[9]
- Multichannel Analyzer (MCA) and gamma spectroscopy software.[9]
- Calibrated multi-nuclide gamma source for energy and efficiency calibration.[10][11]
- Petri dish or other standardized sample holder.

Procedure:

- System Calibration:
 - Perform an energy calibration using a standard source with multiple known gamma-ray energies covering the range of interest (e.g., 50 keV to 2000 keV).[10]
 - Perform an efficiency calibration for the specific sample geometry (i.e., the folded filter in a petri dish) using a calibrated source traceable to national standards. This relates the counts detected in a photopeak to the actual activity of the radionuclide.[10][11]
- Sample Measurement:
 - Place the folded air filter into a petri dish or the designated sample holder.
 - Position the sample on the HPGe detector in a reproducible geometry.
 - Acquire a gamma spectrum for a sufficient counting time to achieve the desired detection limit. Counting times can range from several hours to a full day.
- Spectral Analysis:
 - Analyze the acquired spectrum using the spectroscopy software.
 - Identify the characteristic gamma-ray peaks from ^{106}Rh . The most prominent and useful peak is at 621.9 keV ($P_{\gamma} = 9.93\%$).[6][12]
 - Confirm the presence of ^{106}Rh by looking for other, less intense peaks, such as the one at 1050.39 keV ($P_{\gamma} = 1.490\%$).[6]

- Note: The peak at 511.9 keV is strong but is often difficult to resolve from the 511 keV annihilation peak, which is a common background feature.[6] Therefore, it is not recommended for primary quantification in environmental samples.[6]
- Activity Calculation:
 - The software will use the net peak area (counts) of the identified ^{106}Rh photopeak (e.g., 621.9 keV), the counting time, the detector efficiency at that energy, and the gamma-ray emission probability to calculate the activity of ^{106}Rh on the filter in Becquerels (Bq).
 - Due to the secular equilibrium between ^{106}Ru and its short-lived daughter ^{106}Rh , their activities are equal.[6] Therefore, the calculated ^{106}Rh activity is reported as the ^{106}Ru activity.
 - Calculate the final atmospheric activity concentration (C) in Bq/m³ using the formula:
 - $C \text{ (Bq/m}^3\text{)} = A / V$
 - Where A is the calculated activity of ^{106}Ru on the filter (Bq) and V is the total volume of air sampled (m³).

Protocol 2.2: Indirect Measurement via Total Beta Counting

Objective: To provide a rapid, indirect estimate of ^{106}Ru concentration by measuring the total beta activity of an air filter. This method is most effective when ^{106}Ru is the dominant artificial radionuclide present.[13][14]

Materials:

- Low-background gas-flow proportional counter or similar beta counting system.
- Beta source (e.g., $^{90}\text{Sr}/^{90}\text{Y}$) for efficiency calibration.
- Planchets (sample holders).

Procedure:

- Calibration: Calibrate the beta counter using a standard beta source with a known activity to determine its counting efficiency.
- Measurement:
 - Place the air filter sample into a planchet and insert it into the beta counter.
 - Count the sample for a predetermined time.
 - Measure a blank filter to determine the background count rate.
- Calculation:
 - Calculate the net beta count rate by subtracting the background rate from the sample rate.
 - Determine the total beta activity on the filter using the net count rate and the detector's efficiency.
 - If prior gamma spectrometry has confirmed that $^{106}\text{Ru}/^{106}\text{Rh}$ is the sole or primary contributor to the excess beta activity, the result can be reported as an estimate of ^{106}Ru activity.[13]
 - Calculate the atmospheric concentration as described in Protocol 2.1.

Section 3: Data Presentation and Interpretation

Quantitative data from monitoring activities should be presented clearly to allow for comparison and interpretation.

Quantitative Data Summary

The following tables summarize key properties and observed data for atmospheric ^{106}Ru .

Table 1: Radiological Properties of **Ruthenium-106**

Property	Value	Reference
Half-life	371.8 days	[2]
Decay Mode	Pure Beta (β^-)	[2][6]
Daughter Nuclide	Rhodium-106 (^{106}Rh)	[6]
^{106}Rh Half-life	30.1 seconds	[6]

| ^{106}Rh Key Gamma Emissions | 621.9 keV (9.93%), 1050.4 keV (1.49%) |[6][12] |

Table 2: Typical Atmospheric Concentrations and Depositions of ^{106}Ru (2017 Event)

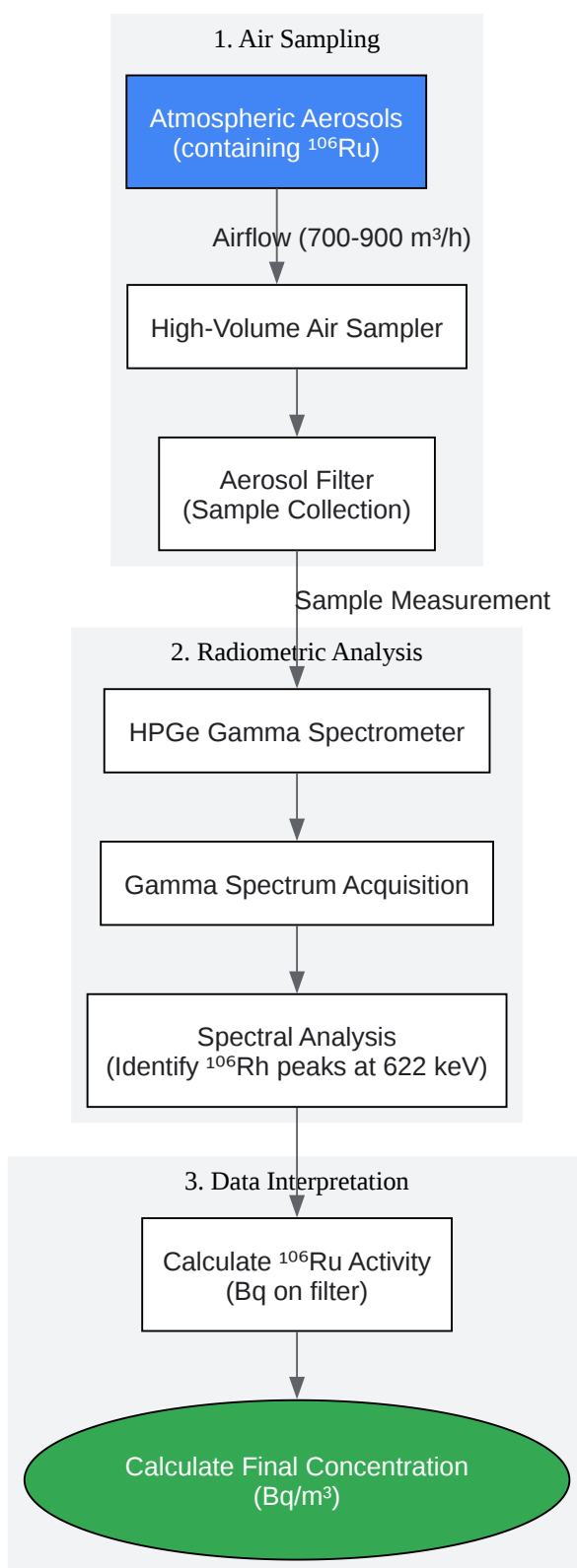
Measurement Type	Observed Range	Reference
Atmospheric Concentration	$\mu\text{Bq}/\text{m}^3$ to $>150 \text{ mBq}/\text{m}^3$	[1][3][4]
Atmospheric Deposition	A few Bq/m^2 to $>500 \text{ Bq}/\text{m}^2$	[4][15]
Detection Limit (Air)	$< 50 \mu\text{Bq}/\text{m}^3$	[1]

| Detection Limit (Soil) | < 2.6 to $< 12 \text{ Bq}/\text{kg}$ |[15] |

Section 4: Visualizations

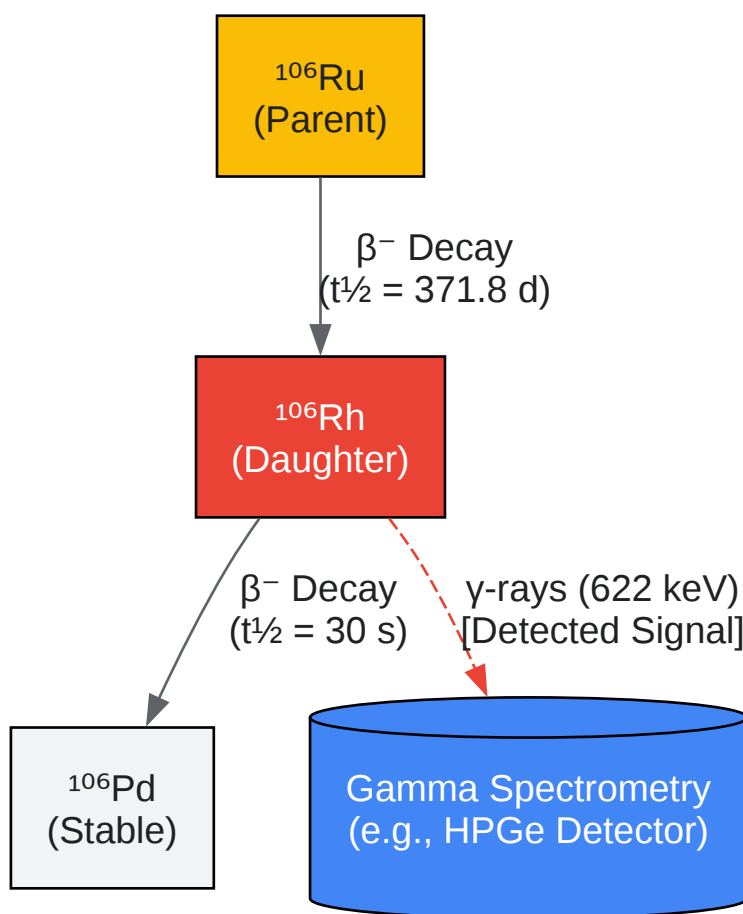
Diagrams help clarify the relationships between different stages of the monitoring process.

Experimental Workflow and Logic Diagrams



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Caption: Workflow for ^{106}Ru atmospheric monitoring.



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Caption: ^{106}Ru decay and the principle of detection.

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